(3,5-Dimethylmorpholino)(phenyl)methanone
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Overview
Description
(3,5-Dimethylmorpholino)(phenyl)methanone is an organic compound with the molecular formula C13H17NO2 It is a derivative of morpholine, a heterocyclic amine, and contains both phenyl and methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylmorpholino)(phenyl)methanone typically involves the reaction of 3,5-dimethylmorpholine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylmorpholino)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3,5-Dimethylmorpholino)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylmorpholino)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholino(phenyl)methanone: A similar compound with a morpholine ring and a phenyl group but without the dimethyl substitutions.
2,6-Dimethylmorpholine: Another related compound with dimethyl substitutions on the morpholine ring but lacking the phenyl group.
Uniqueness
(3,5-Dimethylmorpholino)(phenyl)methanone is unique due to the presence of both dimethyl substitutions on the morpholine ring and the phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-10-8-16-9-11(2)14(10)13(15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
HRMQGVGFYIAVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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